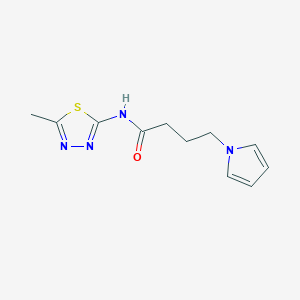

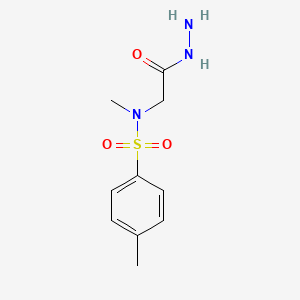

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This class of compounds is known for its diverse biological activities, including herbicidal and anti-inflammatory properties, as well as potential anticonvulsant and antimicrobial effects. The specific compound is not directly mentioned in the provided papers, but its analysis can be inferred from the related structures and activities discussed in the research.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole compounds involves the use of intermediate compounds such as thiadiazolacrylamides, which are then further modified to introduce various functional groups like pyrazole and pyrrole moieties . The synthesis typically includes the use of bromine as a cyclic reagent to achieve isolated yields ranging from 63% to 66% . The process is likely to involve similar steps for the synthesis of this compound, with specific reagents and conditions tailored to introduce the pyrrole group and the methyl group on the thiadiazole ring.

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed using techniques such as X-ray diffraction, NMR, LCMS mass, FT-IR, and elemental analysis . These methods provide detailed information about the arrangement of atoms within the molecule and the confirmation of the intended structure. The crystallographic data provided for similar compounds indicate that they can crystallize in different space groups with varying cell parameters, which suggests that this compound could also exhibit a unique crystalline structure .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-thiadiazole derivatives is influenced by the presence of functional groups attached to the thiadiazole ring. The introduction of a pyrrole moiety could affect the electron distribution within the molecule, potentially altering its reactivity profile. The papers do not provide specific reactions for the compound , but they do suggest that these molecules can undergo further chemical transformations to enhance their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives, such as solubility, melting point, and stability, are crucial for their biological efficacy and potential applications. The provided papers do not detail these properties for the specific compound of interest, but they do indicate that the compounds are suitable for crystallization from mixed solvents at room temperature, which implies a certain degree of stability and solubility . The density and molecular weight of similar compounds are also reported, which can be used as a reference for the physical properties of this compound .

Applications De Recherche Scientifique

Antimicrobial and Anticancer Applications

The compound has been used in the synthesis of heterocyclic derivatives with reported antimicrobial and anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their antimicrobial activities, showing moderate activity against various microbial strains (Farag, Kheder, & Mabkhot, 2009). Similarly, another study synthesized novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, demonstrating potent anticancer agents against Hepatocellular carcinoma cell lines (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Anticonvulsant Properties

Research into hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives has shown promising results. These compounds, which integrate fragments of known antiepileptic drugs, have been tested in preclinical models for their anticonvulsant efficacy, revealing several compounds with significant protection across various seizure models (Kamiński, Rapacz, Łuszczki, Latacz, Obniska, Kieć‐Kononowicz, & Filipek, 2015).

Herbicidal and Fungicidal Activities

The utility of related heterocyclic compounds in agricultural sciences has been explored, with certain derivatives showing moderate to good selective herbicidal activity against specific crops and possessing fungicidal activity against rice sheath blight, a major disease affecting rice in China (Liu & Shi, 2014).

Anti-Inflammatory and Antiulcer Agents

Further research has led to the development of 1,3,4-thiadiazole derivatives with notable anti-inflammatory and antiulcer activities. Some compounds were found to exhibit significant anti-inflammatory activity, surpassing that of standard drugs in certain cases (Maddila, Gorle, Sampath, & Lavanya, 2016). Additionally, new imidazo[1,2-a]pyridines substituted at the 3-position synthesized from related compounds showed good cytoprotective properties in models of gastrointestinal ulcers (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Propriétés

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-pyrrol-1-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4OS/c1-9-13-14-11(17-9)12-10(16)5-4-8-15-6-2-3-7-15/h2-3,6-7H,4-5,8H2,1H3,(H,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUVTOJNHCINAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CCCN2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2527981.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2527982.png)

![2-cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2527983.png)

![N-(2,4-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527985.png)

![(2Z)-6-hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2527990.png)

![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527993.png)

![1-Methyl-4-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2527995.png)